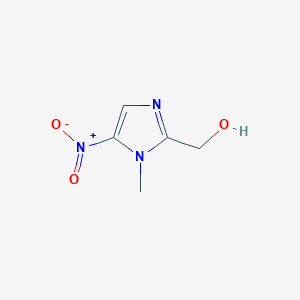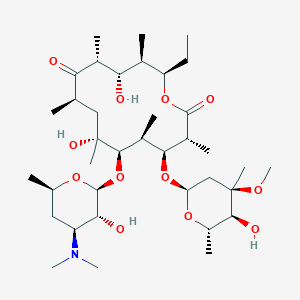
Faropenem
Descripción general
Descripción
Faropenem is an orally active beta-lactam antibiotic belonging to the penem group . It is used to treat a variety of infections caused by bacteria, including infections in the ears, nose, throat, urinary tract, skin, and lungs . It should be used with caution in geriatric patients and patients with kidney diseases .
Chemical Reactions Analysis
Faropenem is a substrate for all three β-lactamases, though it is less efficiently hydrolyzed by KPC-2 . Crystallographic analyses on Faropenem-derived complexes reveal the opening of the β-lactam ring with the formation of an imine with KPC-2, VIM-2, and L1 . Stability studies of Faropenem showed that the fusion of β-lactam and thiazolidine rings reduces the intra-ring stress, leading to a lower susceptibility to degradation in dry air and at increased RH .
Physical And Chemical Properties Analysis
Faropenem has a molecular formula of C12H15NO5S and a molecular weight of 285.31 . It is stable against β-lactamase and has a low propensity for bacterial resistance . The kinetic and thermodynamic parameters of degradation of Faropenem were studied using an RP-HPLC method .
Aplicaciones Científicas De Investigación
Treatment of Enterobacterales Infections
Faropenem has been used in the treatment of infections caused by Enterobacterales . These are a large family of Gram-negative bacteria that include many of the more familiar pathogens, such as Salmonella, Escherichia coli, Yersinia pestis, Klebsiella and Shigella .
Development of Resistance
Faropenem, like other antibiotics, can lead to the development of resistance . This is a significant concern in the medical community as it can make infections more difficult to treat .
Cross-Resistance to Carbapenems
There is evidence to suggest that resistance to Faropenem might foster cross-resistance to carbapenems . Carbapenems are a class of highly effective antibiotic agents commonly used in the treatment of severe or high-risk bacterial infections .
Treatment of Urinary Tract Infections (UTIs)
Faropenem is used for the treatment of indications including urinary tract infections (UTIs) . UTIs are infections that affect any part of the urinary system, which includes the kidneys, bladder, ureters, and urethra .
Impact on Public Health
Exploring the use of oral penem antibiotics like Faropenem can help understand the impact of antibiotic resistance on public health . This would help inform the management of infectious diseases, including UTIs .
Preclinical and Clinical Research
Very limited clinical evidence describes Faropenem for treating infectious diseases . Therefore, preclinical and clinical research investment and dedicated community surveillance monitoring is crucial for understanding Faropenem treatment patterns, resistance and potential cross-resistance to carbapenems .
Mecanismo De Acción
Target of Action
Faropenem, like other beta-lactam antibiotics, primarily targets the bacterial cell wall . It specifically interacts with penicillin-binding proteins (PBPs), which play a crucial role in the synthesis of the bacterial cell wall .
Mode of Action
Faropenem inhibits the synthesis of bacterial cell walls by preventing the cross-linkage between the linear peptidoglycan polymer chains, which are a major component of the cell wall of Gram-positive bacteria . This inhibition disrupts the integrity of the bacterial cell wall, leading to the death of the bacteria .
Biochemical Pathways
The primary biochemical pathway affected by Faropenem is the synthesis of the bacterial cell wall. By inhibiting the cross-linkage of peptidoglycan chains, Faropenem disrupts the cell wall’s structure, leading to bacterial cell death . This action is particularly effective against both aerobic and anaerobic gram-positive and gram-negative bacteria .
Pharmacokinetics
Faropenem exhibits good pharmacokinetic properties. After oral administration, it is rapidly absorbed and has a bioavailability of approximately 50% . Faropenem is approximately 90–95% bound to serum proteins . The half-life of faropenem sodium is approximately 0.8 hours . Administration of faropenem sodium under fasting and postprandial conditions resulted in no significant difference in Cmax and AUC
Result of Action
The primary result of Faropenem’s action is the death of the bacterial cells. By inhibiting the synthesis of the bacterial cell wall, Faropenem causes the bacteria to lose their structural integrity, leading to cell death and helping to treat the infection .
Action Environment
The efficacy of Faropenem can be influenced by various environmental factors. For instance, the presence of beta-lactamase enzymes in the bacterial environment can potentially affect the effectiveness of Faropenem . Faropenem is known for its good beta-lactamase stability , which means it is resistant to degradation by these enzymes. This makes Faropenem a potent antibiotic against a broad spectrum of bacteria.
Safety and Hazards
Faropenem should be used with caution in geriatric patients due to the increased risk of severe adverse effects . It is not recommended for use in pregnant women unless absolutely necessary . All the risks and benefits should be discussed with the doctor before taking this medicine . Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye .
Propiedades
IUPAC Name |
(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2R)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5S/c1-5(14)7-10(15)13-8(12(16)17)9(19-11(7)13)6-3-2-4-18-6/h5-7,11,14H,2-4H2,1H3,(H,16,17)/t5-,6-,7+,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGGAKXAHAYOLDJ-FHZUQPTBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C2N(C1=O)C(=C(S2)C3CCCO3)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)[C@H]3CCCO3)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046430 | |
| Record name | Fropenem | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Faropenem | |
CAS RN |
106560-14-9 | |
| Record name | Faropenem | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106560-14-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Faropenem [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106560149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Faropenem | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12190 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fropenem | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FAROPENEM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F52Y83BGH3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Faropenem | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041892 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does faropenem interact with its target in bacteria?
A1: Faropenem, like other β-lactam antibiotics, exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. [] It achieves this by binding to penicillin-binding proteins (PBPs), which are essential enzymes involved in the final stages of peptidoglycan synthesis. []
Q2: What is the impact of faropenem binding to PBPs on bacterial morphology?
A2: Faropenem exhibits high binding affinity to high-molecular-weight PBPs and lower affinity for low-molecular-weight PBPs in both Gram-positive and Gram-negative bacteria. [] This binding triggers morphological changes in bacteria. In Staphylococcus aureus, faropenem induces irregular septum formation and cell lysis. [] In Escherichia coli, it causes a transition from rod-shaped to spherical forms, eventually leading to cell lysis. []
Q3: Has faropenem demonstrated efficacy in animal models of infection?
A5: Yes, faropenem has demonstrated efficacy in a murine model of Bacillus anthracis inhalation. [] In this study, faropenem administered intraperitoneally provided significant postexposure prophylaxis, and the percentage of time that free drug concentrations exceeded the minimum inhibitory concentration (%TMIC) was the strongest predictor of survival. []
Q4: Are there in vivo studies demonstrating faropenem's efficacy against extended-spectrum β-lactamase-producing (ESBL) E. coli?
A6: Yes, a canine ex vivo model using urine samples from healthy dogs treated with faropenem demonstrated its efficacy against ESBL-producing E. coli. [] The study showed that faropenem achieves high urine concentrations and exhibits potent bactericidal activity, supporting its potential use for treating UTIs caused by ESBL-producing bacteria. []
Q5: What is known about faropenem resistance in bacteria?
A7: While faropenem is stable against many β-lactamases, including some extended-spectrum β-lactamases (ESBLs), there is evidence of emerging resistance. [, ] In vitro studies have reported the development of faropenem resistance in some bacterial species, and there are concerns that this resistance could potentially lead to cross-resistance with carbapenems. []
Q6: Can faropenem be used to detect carbapenemase activity in Enterobacteriaceae?
A8: Yes, a disc susceptibility test using faropenem has been shown to be a highly predictive screening tool for carbapenemase-producing Enterobacteriaceae. [] A study showed that 99% of carbapenemase producers exhibited growth up to the edge of a 10 μg faropenem disc. [] This simple test can aid in the rapid identification of these resistant organisms.
Q7: What are the main routes of elimination for faropenem in humans?
A10: Following administration, a portion of faropenem is metabolized, and the metabolites, along with the unchanged drug, are primarily excreted in the urine. [, , ]
Q8: How does faropenem's chemical structure contribute to its stability?
A11: Faropenem's structure includes a chiral tetrahydrofuran substituent at the C2 position. [] This structural feature enhances its chemical stability and reduces potential central nervous system side effects compared to other carbapenems like imipenem. []
Q9: What factors can impact the stability of faropenem in solid form?
A12: The stability of solid-state faropenem is influenced by factors like relative humidity and temperature. [] Studies have investigated its degradation kinetics and thermodynamics under various conditions to understand these effects. []
Q10: Have there been studies investigating faropenem's potential to stimulate the human immune system?
A13: Yes, one study examined the effect of faropenem on human neutrophils, which are key cells in the immune system's response to infection. [] The study found that faropenem enhances the production of superoxide anions by neutrophils, suggesting it might boost certain immune functions. []
Q11: Are there specific analytical methods used to measure faropenem concentrations?
A14: Several analytical methods have been developed to quantify faropenem in various matrices. These methods include high-performance liquid chromatography (HPLC) with UV detection, [, ] liquid chromatography-tandem mass spectrometry (LC-MS/MS), [] and microbiological assays. [] These techniques are essential for pharmacokinetic studies, formulation development, and quality control.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



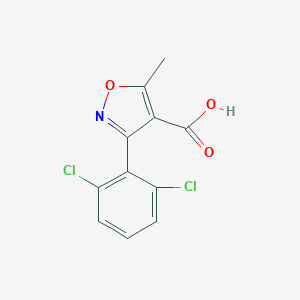
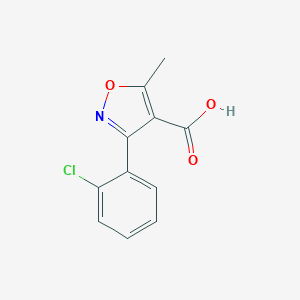


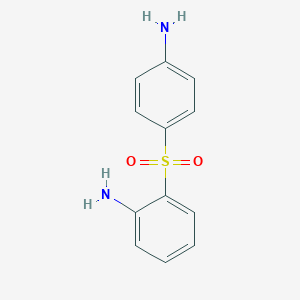
![Phenol, 4-[(4-aminophenyl)sulfonyl]-](/img/structure/B194099.png)

